molecular formula C17H23N3O4 B2579272 N-isopentyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892270-12-1

N-isopentyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B2579272
CAS RN: 892270-12-1
M. Wt: 333.388
InChI Key: BNCZDSSFBWCKGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopentyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C17H23N3O4 and its molecular weight is 333.388. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research has been conducted on the synthesis of various tetrahydroisoquinoline derivatives, focusing on their potential as ligands for specific biological receptors or as intermediates in the production of complex molecules with potential therapeutic uses. For instance, studies have reported on the synthesis of methoxylated tetrahydroisoquinolinium derivatives to evaluate their affinity for apamin-sensitive binding sites, indicative of their potential application in neurological studies and drug development (Graulich et al., 2006). Additionally, there's research on the synthesis of novel benzodifuranyl and thiazolopyrimidines derived from natural compounds as anti-inflammatory and analgesic agents, showcasing the diverse pharmaceutical applications of these compounds (Abu‐Hashem et al., 2020).

Biological Activities and Pharmacological Potential

Several studies focus on the biological activities of compounds structurally related to N-isopentyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide, including their roles as inhibitors of multidrug resistance (MDR) in cancer therapy. For instance, GF120918 has been identified as an optimized inhibitor of MDR, showcasing the potential of similar compounds in overcoming drug resistance in cancer treatment (Hyafil et al., 1993). Additionally, research on N-(2-dimethylaminoethyl) carboxamide derivatives of various heterocyclic compounds has explored their cytotoxic activities against cancer cell lines, further demonstrating the potential medicinal applications of these chemical structures (Bu et al., 2000).

Novel Synthesis Approaches and Derivatives

Innovative synthesis methods for tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives have been developed, highlighting the chemical versatility and potential for generating novel compounds with significant biological activities (Zaki et al., 2017). Such research not only advances our understanding of synthetic chemistry but also opens new pathways for drug discovery and development.

properties

IUPAC Name

3-(2-methoxyethyl)-N-(3-methylbutyl)-2,4-dioxo-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-11(2)6-7-18-15(21)12-4-5-13-14(10-12)19-17(23)20(16(13)22)8-9-24-3/h4-5,10-11H,6-9H2,1-3H3,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCZDSSFBWCKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.